molecular formula C13H14BrNO2 B1294758 tert-Butyl 7-bromo-1H-indole-1-carboxylate CAS No. 868561-17-5

tert-Butyl 7-bromo-1H-indole-1-carboxylate

Cat. No. B1294758
M. Wt: 296.16 g/mol
InChI Key: QKTLZTNNVUGEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 7-bromo-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H14BrNO2 . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .


Synthesis Analysis

The synthesis of “tert-Butyl 7-bromo-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3. The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 7-bromo-1H-indole-1-carboxylate” is 296.16 . The SMILES string for the compound is CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br .


Chemical Reactions Analysis

Indole derivatives, including “tert-Butyl 7-bromo-1H-indole-1-carboxylate”, are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .


Physical And Chemical Properties Analysis

The compound has a boiling point of 201 °C and a density of 1.07 g/mL at 25 °C . The refractive index is n20/D 1.543 .

Scientific Research Applications

Synthesis of 5-HT6 Antagonists

Tert-Butyl 7-bromo-1H-indole-1-carboxylate derivatives have been utilized in the synthesis of potent 5-HT6 antagonists, instrumental in neuropharmacology for treating disorders such as Alzheimer's and schizophrenia. One such synthesis involved an efficient chiral resolution of an intermediate compound, leading to the successful multi-gram scale production of a 5-HT6 antagonist. The process included the utilization of tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate, highlighting the compound's role in the development of therapeutically significant molecules (Isherwood et al., 2012).

Synthesis of Heteropolycycles and γ-Carbolines

The compound has shown utility in the synthesis of various heteropolycycles and γ-carbolines, contributing to the development of new chemical entities. This involves transformations such as the palladium-catalyzed intramolecular annulation of alkynes, yielding various derivatives with potential applications in medicinal chemistry and material science (Zhang & Larock, 2003).

Development of Novel Organic Compounds

Research also demonstrates the role of tert-Butyl 7-bromo-1H-indole-1-carboxylate derivatives in the synthesis of structurally new and interesting compounds such as tert-butyl- and bromo-functionalized indoles and quinoxalines. These compounds are synthesized through reactions involving 7-bromo-5-tert-butylisatins, showing the diverse chemical reactivity and potential applications of these derivatives in organic synthesis (Li et al., 2017).

Safety And Hazards

The compound is classified as a combustible liquid. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Therefore, future research could focus on exploring its potential applications in the development of new drugs or treatments.

properties

IUPAC Name

tert-butyl 7-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTLZTNNVUGEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649980
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-bromo-1H-indole-1-carboxylate

CAS RN

868561-17-5
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-bromo-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-bromo-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-bromo-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-bromo-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-bromo-1H-indole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 7-bromo-1H-indole-1-carboxylate

Citations

For This Compound
1
Citations
JJ Marineau, KB Hamman, S Hu… - Journal of Medicinal …, 2021 - ACS Publications
CDK7 has emerged as an exciting target in oncology due to its roles in two important processes that are misregulated in cancer cells: cell cycle and transcription. This report describes …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.